molecular formula C11H8N2O2S B511313 6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290299-82-0

6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B511313
CAS No.: 290299-82-0
M. Wt: 232.26g/mol
InChI Key: NUEZBCKNVWZLJA-UHFFFAOYSA-N
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Description

Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- is a heterocyclic compound that features a unique structure combining thieno and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-acetyl-3-aminothieno[2,3-b]pyridine with bifunctional reagents such as malononitrile, cyanoacetamide, acetylacetone, or ethyl acetoacetate . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

290299-82-0

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26g/mol

IUPAC Name

6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15)

InChI Key

NUEZBCKNVWZLJA-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O

SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O

Origin of Product

United States

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